molecular formula C11H12N2O2 B11897887 Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11897887
M. Wt: 204.22 g/mol
InChI Key: GNCICFZSUGHBEU-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6) is a heterocyclic compound with the molecular formula C₁₈H₁₈N₂O₂ and an average molecular weight of 294.35 g/mol . Structurally, it features a methyl ester group at the 3-position of the imidazo[1,2-a]pyridine core, a 6-methyl substituent on the pyridine ring, and a p-tolyl (4-methylphenyl) group at the 2-position . This compound is widely recognized as a pharmaceutical intermediate and impurity reference standard, particularly in the context of hypnotic drugs like zolpidem . Its synthesis typically involves multi-step reactions, including cyclization and esterification, under conditions similar to those described for related imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-8-3-4-10-12-6-9(13(10)7-8)5-11(14)15-2/h3-4,6-7H,5H2,1-2H3

InChI Key

GNCICFZSUGHBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2CC(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes. The key to successful industrial production would be optimizing reaction conditions to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate exhibits a range of biological activities that are of interest in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell growth. It interacts with specific molecular targets involved in cancer proliferation pathways, making it a candidate for further development in cancer therapeutics .
  • Antiviral Activity : There is evidence suggesting that compounds in this class may possess antiviral properties, which could be harnessed in the treatment of viral infections .

Biological Probes

Imidazo[1,2-a]pyridine derivatives, including this compound, have been utilized as biological probes:

  • Fluorescent Probes : These compounds can be employed as fluorescent probes for detecting metal ions such as mercury and iron. This application is crucial for environmental monitoring and biochemical assays.

Pharmacological Studies

Pharmacokinetic studies have shown that this compound can modulate various biochemical pathways:

  • Interaction with Enzymes : The compound has been found to interact with enzymes involved in critical biochemical processes, influencing cellular functions like proliferation and apoptosis. Understanding these interactions is vital for elucidating its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell growth through specific molecular interactions.
Antimicrobial PropertiesShowed effective antimicrobial activity against various pathogens.
Fluorescent ProbesSuccessfully used to detect metal ions in environmental samples.

Mechanism of Action

The mechanism of action of methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazo-pyridine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. For example, some derivatives of this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]Pyridine Core

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Biological Role/Notes Key Data/References
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (Target) C₁₈H₁₈N₂O₂ 294.35 6-methyl (pyridine), p-tolyl (2-position) Methyl ester Zolpidem impurity; sedative/hypnotic intermediate CAS: 258273-50-6
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate C₁₇H₁₅Cl₂N₂O₂ 350.22 6-chloro (pyridine), 4-chlorophenyl (2-position) Ethyl ester Synthetic intermediate; higher polarity due to Cl substituents m.p. 116–117°C
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid C₁₇H₁₅FN₂O₂ 298.32 4-fluoro-3-methylphenyl (2-position), 6-methyl (pyridine) Carboxylic acid Increased water solubility; potential metabolite of ester derivatives ChemSpider ID: 23899557
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate C₁₂H₁₂N₂O₂ 216.24 2-methyl (imidazole ring) Methyl ester Simplified structure; lower molecular weight and altered binding affinity CAS: 91350-91-3
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide C₁₈H₁₈N₃O 293.35 6-methyl (pyridine), p-tolyl (2-position) Acetamide Enhanced hydrogen-bonding capacity; potential prodrug CAS: 365213-58-7

Functional Group Modifications

  • Ester vs. Acid Derivatives : The methyl ester group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to its carboxylic acid analog (e.g., 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid, CAS: 189005-44-5) . Acid derivatives exhibit higher polarity, making them less suitable for oral bioavailability but more amenable to renal excretion .

Substituent Effects on Physicochemical Properties

  • For instance, the chloro derivative (C₁₇H₁₅Cl₂N₂O₂) has a higher melting point (116–117°C) compared to the target compound, likely due to stronger intermolecular interactions .
  • Methyl vs. p-Tolyl Groups : The p-tolyl group in the target compound contributes to π-π stacking interactions with aromatic residues in biological targets, a feature absent in simpler analogs like Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate .

Biological Activity

Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 2105672-87-3

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Compounds within the imidazo[1,2-a]pyridine class have shown promise as anticancer agents. Studies suggest that this compound can influence cellular processes such as proliferation and apoptosis by modulating key signaling pathways involved in cancer progression .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer and other diseases. For instance, it may interact with phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and survival, which is often dysregulated in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Target Interaction : The compound interacts with specific molecular targets such as enzymes and receptors. This interaction is crucial for understanding its pharmacokinetics and therapeutic potential.
  • Signal Transduction Modulation : By influencing various biochemical pathways, the compound can alter cellular responses to external stimuli, impacting processes such as apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetateMethyl group at position 2Known for broad-spectrum biological activity
Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)acetateEthyl group at position 1Exhibits antimicrobial properties
Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetateHydroxyl group at position 2Potential anticancer agent

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a study showed that it significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
  • In Vivo Studies : Animal model studies indicate that this compound can reduce tumor size when administered at specific dosages, highlighting its potential as an effective therapeutic agent in cancer treatment.

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